molecular formula C23H28N4O5 B2491055 2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 758702-09-9

2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2491055
CAS No.: 758702-09-9
M. Wt: 440.5
InChI Key: ISCXJPYJGXKFSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C23H28N4O5 and its molecular weight is 440.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano-pyridine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in pharmacology based on diverse research findings.

Synthesis

The compound was synthesized through a multi-step reaction involving key precursors such as 4-hydroxy-6-methylpyran-2-one and various aromatic aldehydes. The general procedure includes:

  • Refluxing a mixture of 4-hydroxy-6-methylpyran-2-one (10 mmol), benzaldehyde (10 mmol), and malononitrile (10 mmol) in ethanol for 2–3 hours.
  • Cooling the reaction mixture to room temperature and filtering the precipitate.
  • Washing the solid with ice-cooled water and ethanol before drying under vacuum .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrate its effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (breast cancer)9.46
HT-29 (colon cancer)11.73
A549 (lung cancer)12.91

These results suggest that the compound may induce apoptosis and inhibit cell proliferation in cancerous cells.

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of EGFR phosphorylation , which is crucial for cancer cell growth and survival.
  • Induction of apoptosis , evidenced by increased levels of caspase activity in treated cells .

Antiviral Activity

The compound has also been evaluated for antiviral properties, particularly against HIV strains. Preliminary data suggest it possesses moderate antiviral activity with an EC50 value comparable to existing antiviral agents, indicating potential for further development as an antiviral therapeutic .

Toxicological Profile

From a safety perspective, the compound demonstrated no acute toxicity in animal models at concentrations up to 2000 mg/kg. This favorable toxicological profile is critical for its consideration as a therapeutic agent .

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in MDPI highlighted that the compound exhibited selective cytotoxicity against cancer cells while sparing normal cells, suggesting a promising therapeutic index .
  • Pharmacokinetics : Research indicated that the compound has a favorable pharmacokinetic profile with adequate bioavailability when administered orally, making it suitable for further clinical evaluation .
  • Docking Studies : Computational studies have shown that the compound interacts effectively with key biological targets involved in cancer progression, supporting its role as a potential drug candidate .

Properties

IUPAC Name

2-amino-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O5/c1-13-9-19-21(23(28)27(13)8-7-26(2)3)20(15(12-24)22(25)32-19)14-10-17(30-5)18(31-6)11-16(14)29-4/h9-11,20H,7-8,25H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCXJPYJGXKFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3OC)OC)OC)C(=O)N1CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.